2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide
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Overview
Description
2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is an organic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide typically involves the condensation reaction of 2-naphthol, an aromatic aldehyde, and acetamide under specific conditions. One common method includes the use of triethanolammonium acetate as a catalyst in a solvent-free environment . This green and one-pot synthesis approach is efficient and yields high purity products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar condensation techniques. The use of robust catalysts and optimized reaction conditions ensures high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways . It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is unique due to its specific structural features and chemical properties. Similar compounds include:
N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide: Known for its acetylcholinesterase inhibitory activity.
1-amidoalkyl-2-naphthol derivatives: Used as intermediates in the synthesis of bioactive compounds.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-7-11(16)14-12-9-4-2-1-3-8(9)5-6-10(12)15/h1-6,15H,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYXEJHVUOSIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2NC(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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